molecular formula C14H19BrN2 B13976795 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine

Cat. No.: B13976795
M. Wt: 295.22 g/mol
InChI Key: HTMPDNHBJSGWHN-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is a chemical compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a piperazine ring with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazine Ring Formation: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)cyclopropylmethanamine
  • 1-(4-Bromophenyl)cyclopropylmethanol
  • 1-(4-Bromophenyl)cyclopropylcarbinol

Comparison: 1-(1-(4-Bromophenyl)cyclopropyl)-4-methylpiperazine is unique due to the presence of both the cyclopropyl and piperazine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2/c1-16-8-10-17(11-9-16)14(6-7-14)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMPDNHBJSGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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